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molecular formula C9H11NO2 B3144899 6-Amino-2,3-dimethylbenzoic acid CAS No. 5628-48-8

6-Amino-2,3-dimethylbenzoic acid

Cat. No. B3144899
M. Wt: 165.19 g/mol
InChI Key: HUCXUPINLVNJFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07524841B2

Procedure details

An aqueous solution (80 ml) containing 4,5-dimethyl-1H-indole-2,3-dione (9.8 g, 0.056 mmol) and sodium hydroxide (8.1 g, 0.2 mol) was heated to 85° C., and then 10% aqueous hydrogen peroxide (43 ml) was slowly added. The obtained solution was stirred at 85° C. for 2 hours, cooled to room temperature, and filtered. The filtrate was adjusted to pH 1 using sulfuric acid, to obtain 6-amino-2,3-dimethylbenzoic acid as crystals.
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
8.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=[O:13])C(=O)[NH:6]2.[OH-:14].[Na+].OO>>[NH2:6][C:7]1[C:3]([C:4]([OH:13])=[O:14])=[C:2]([CH3:1])[C:10]([CH3:11])=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
43 mL
Type
reactant
Smiles
OO
Step Two
Name
Quantity
9.8 g
Type
reactant
Smiles
CC1=C2C(C(NC2=CC=C1C)=O)=O
Name
Quantity
8.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
solution
Quantity
80 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The obtained solution was stirred at 85° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=C(C(=C1C(=O)O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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